molecular formula C18H20ClN3O6S B4631449 2-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-4-nitrobenzamide

2-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-4-nitrobenzamide

Cat. No. B4631449
M. Wt: 441.9 g/mol
InChI Key: NRWLZCHMKPJWTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

Molecular docking and dynamic simulation studies have been employed to understand the interactions and stability of similar compounds at the molecular level. For example, Thakral et al. (2020) conducted molecular docking and dynamic simulations on a series of related compounds, elucidating the structure-activity relationships and interaction patterns with target proteins (Thakral, Narang, Kumar, & Singh, 2020).

Chemical Reactions and Properties

The chemical reactivity of similar compounds includes interactions with various reagents and catalysts, leading to the formation of new chemical entities. For instance, Kurosawa, Kan, and Fukuyama (2003) explored the reactivity of 2-nitrobenzenesulfonamides, demonstrating the transformation of primary amines into secondary amines (Kurosawa, Kan, & Fukuyama, 2003).

Physical Properties Analysis

The physical properties, such as melting points and solubility, play a crucial role in the applicability of these compounds. The synthesis and characterization efforts often include the determination of these physical attributes to better understand their potential uses.

Chemical Properties Analysis

Chemical properties, including reactivity under various conditions and the formation of specific derivatives, are essential for understanding the utility and functionalization potential of these compounds. The study by Shaw and Miller (1970) on the reactions of nitrophenyl sulfones in alkaline conditions provides insights into the chemical behavior and transformation pathways of related compounds (Shaw & Miller, 1970).

Scientific Research Applications

Antibody-Based Methods for Environmental and Food Analysis

Sulfonamides, including those with complex structures similar to 2-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-4-nitrobenzamide, have been applied in the development of antibodies for environmental and food analysis. These antibodies target specific contaminants, including herbicides, surfactants, and pharmaceutical drugs, using ELISA and immunosensor techniques. This approach facilitates the detection of contaminants at low levels, essential for ensuring environmental safety and food quality (Fránek & Hruška, 2018).

Pharmacological Properties of Nitroxyl Radicals

Research on the synthesis and pharmacological properties of polyfunctional "hybrid" compounds, including those containing sulfonamide groups, has shown promising results. These compounds, with incorporated nitroxyl radicals, exhibit enhanced biological activity, reduced toxicity, and increased selective cytotoxicity. This highlights the potential of sulfonamide derivatives in creating pharmacological agents for treating various diseases (Grigor’ev, Tkacheva, & Morozov, 2014).

Antioxidant Activity Analysis

Sulfonamides and their derivatives have been utilized in assays for determining antioxidant activity. These compounds participate in chemical reactions essential for evaluating the antioxidant capacity of various samples, indicating their role in studying oxidative stress and its biological implications (Munteanu & Apetrei, 2021).

Role in Developing Pharmacological Agents

The versatility of sulfonamide groups in medicinal chemistry is evident from their application in developing a wide range of pharmacological agents. These agents target various diseases, demonstrating the critical role of sulfonamide functionality in drug design and development. This includes compounds designed for antibacterial, antifungal, and antitumor activities, showcasing the broad applicability of sulfonamide derivatives in therapeutic interventions (Azevedo-Barbosa et al., 2020).

properties

IUPAC Name

2-chloro-N-[4-(3-ethoxypropylsulfamoyl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O6S/c1-2-28-11-3-10-20-29(26,27)15-7-4-13(5-8-15)21-18(23)16-9-6-14(22(24)25)12-17(16)19/h4-9,12,20H,2-3,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWLZCHMKPJWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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